6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
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Overview
Description
6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a complex organic compound with the molecular formula C19H26BClN2O3 and a molecular weight of 376.69 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted indazole ring and a boronic ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group, in particular, allows for the formation of new carbon-carbon bonds through coupling reactions, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methyl-1-(2-tetrahydropyranyl)indazole-4-boronic Acid Pinacol Ester
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
Uniqueness
The uniqueness of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole lies in its specific substitution pattern and the presence of both a chloro group and a boronic ester group. This combination of functional groups makes it particularly versatile for use in various synthetic applications, including the formation of complex organic molecules through coupling reactions .
Biological Activity
6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS: 2374152-83-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C19H26BClN2O3
Molar Mass: 376.69 g/mol
IUPAC Name: 6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that 6-Chloro-5-methyl-indazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to bind to the inactive conformations of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer biology .
- Multidrug Resistance Reversal : There is evidence that indazole derivatives can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents .
- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through modulation of the JAK/STAT signaling pathway, which is implicated in various inflammatory diseases .
Biological Activity Data
Case Studies
- Cancer Therapeutics : A study explored the effects of indazole derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising avenue for further development in oncology .
- Inflammatory Models : In vivo models of inflammation showed that compounds similar to 6-Chloro-5-methyl-indazole reduced markers of inflammation significantly compared to controls. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and psoriasis .
Properties
IUPAC Name |
6-chloro-5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BClN2O3/c1-12-14(21)10-15-13(11-22-23(15)16-8-6-7-9-24-16)17(12)20-25-18(2,3)19(4,5)26-20/h10-11,16H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQJUMDHWXYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC(=C2C)Cl)C4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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